molecular formula C27H22N2O4S B3519817 N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide

Cat. No.: B3519817
M. Wt: 470.5 g/mol
InChI Key: OGDVZHPRGMYEBJ-UHFFFAOYSA-N
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Description

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a xanthene core, a sulfonamide group, and a carboxamide group. It has a molecular formula of C27H22N2O4S and a molecular weight of 470.54 g/mol

Preparation Methods

The synthesis of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the sulfonamide intermediate. This is achieved by reacting 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions. The resulting sulfonamide is then coupled with a xanthene derivative through an amide bond formation reaction. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Chemical Reactions Analysis

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the activity of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Additionally, the xanthene core can interact with proteins and nucleic acids, affecting various cellular processes .

Comparison with Similar Compounds

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide can be compared with other sulfonamide derivatives and xanthene-based compounds:

Properties

IUPAC Name

N-[4-[(4-methylphenyl)sulfamoyl]phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4S/c1-18-10-12-20(13-11-18)29-34(31,32)21-16-14-19(15-17-21)28-27(30)26-22-6-2-4-8-24(22)33-25-9-5-3-7-23(25)26/h2-17,26,29H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDVZHPRGMYEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide

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